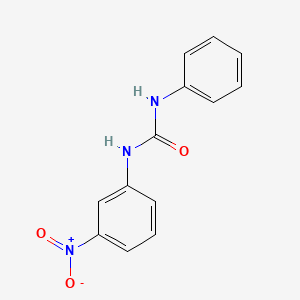

N-(3-nitrophenyl)-N'-phenylurea

Description

Significance of Urea (B33335) Derivatives in Contemporary Chemical Science

Urea and its derivatives are a cornerstone of modern chemical and life sciences. nih.govontosight.ai The urea moiety's ability to form stable hydrogen bonds with biological targets makes it a privileged scaffold in medicinal chemistry and drug design. nih.govacs.org This has led to the development of numerous urea-containing compounds with a wide array of therapeutic applications. nih.govacs.org

Beyond pharmaceuticals, urea derivatives are integral to various other fields:

Agrochemicals: Many urea-based compounds are utilized as herbicides and insecticides. ontosight.aiacs.org

Material Science: They serve as precursors for resins, dyes, and polyureas, which are used in coatings and adhesives. acs.orgbritannica.com

Organic Synthesis: Urea derivatives are employed as reagents and organocatalysts in various chemical transformations. nih.gov

The synthesis of ureas has traditionally involved reagents like phosgene (B1210022) and isocyanates, but newer, safer methodologies are continuously being developed to mitigate environmental and safety concerns. nih.govacs.org

Contextualization of N-(3-nitrophenyl)-N'-phenylurea within Arylurea Chemistry

This compound belongs to the arylurea subclass, characterized by the attachment of at least one aromatic ring to the urea core. The defining feature of this specific molecule is the presence of a phenyl group and a 3-nitrophenyl group. The nitro group (-NO₂) on one of the phenyl rings is strongly electron-withdrawing, which significantly influences the compound's electronic properties, reactivity, and potential intermolecular interactions. ontosight.ai

The synthesis of unsymmetrical arylureas like this compound typically involves the reaction of an amine with an isocyanate. nih.gov For instance, a general approach could involve the reaction of 3-nitroaniline (B104315) with phenyl isocyanate. Alternative methods for synthesizing phenylureas include the reaction of aniline (B41778) and urea under acidic conditions. chemicalbook.comiglobaljournal.com

Overview of Current Research Landscape and Key Areas of Investigation

The current research landscape for this compound itself appears to be in an early, exploratory phase. While it is commercially available for research purposes, extensive studies detailing its specific biological activities are not widely published. ontosight.aisigmaaldrich.com

However, the broader class of substituted phenylureas is a subject of active investigation. Research on structurally similar compounds suggests potential areas of inquiry for this compound:

Medicinal Chemistry: Many phenylurea derivatives are investigated as inhibitors of various enzymes or as receptor modulators. nih.gov

Agrochemicals: Given that some urea derivatives act as herbicides by inhibiting photosynthesis, this represents a potential field of study. ontosight.ai

Material Science: The properties endowed by the nitro group could be explored for applications in materials requiring specific electronic or hydrogen-bonding characteristics.

The study of related crystal structures, such as N-(3-Nitrophenyl)-N′-pivaloylthiourea, reveals how intermolecular hydrogen bonds can dictate the solid-state packing of these molecules, an area that could be extended to this compound to understand its physical properties. researchgate.net Future research will likely focus on the synthesis of analogues, characterization of its physicochemical properties, and screening for biological activity to uncover its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(14-10-5-2-1-3-6-10)15-11-7-4-8-12(9-11)16(18)19/h1-9H,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGHYUVMRJIWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307252 | |

| Record name | N-(3-nitrophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2000-54-6 | |

| Record name | NSC190522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-nitrophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-NITROPHENYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Pathways for N-(3-nitrophenyl)-N'-phenylurea

The traditional methods for synthesizing this compound are robust and widely documented in chemical literature. These pathways primarily involve nucleophilic addition reactions and the use of phosgene (B1210022) surrogates.

Nucleophilic Addition Reactions Involving Isocyanates and Amines

The most direct and common method for the preparation of N,N'-disubstituted ureas is the reaction between an isocyanate and a primary or secondary amine. commonorganicchemistry.comwikipedia.org For the synthesis of the unsymmetrical this compound, this can be achieved in two ways:

Route A: The reaction of phenyl isocyanate with 3-nitroaniline (B104315).

Route B: The reaction of 3-nitrophenyl isocyanate with aniline (B41778).

Both routes involve the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the isocyanate group. This reaction is typically carried out in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.comrsc.org The reaction mechanism is straightforward, proceeding through a zwitterionic intermediate that quickly rearranges to form the stable urea (B33335) linkage. The high reactivity of the isocyanate group generally ensures high yields of the desired product.

A general representation of this reaction is as follows: Ar-N=C=O + Ar'-NH₂ → Ar-NH-C(O)-NH-Ar'

This method is highly efficient, and the resulting urea often precipitates from the reaction mixture and can be purified by simple filtration and washing. nih.gov

Triphosgene-Mediated Urea Formation for Unsymmetrical Derivatives

While the isocyanate-amine reaction is efficient, isocyanates themselves can be unstable or hazardous to handle and often require the use of the highly toxic phosgene gas for their synthesis. nih.gov Triphosgene (B27547), a stable crystalline solid, serves as a safer and more convenient phosgene surrogate. nih.govtaylorandfrancis.com It can be used in a one-pot procedure to synthesize unsymmetrical ureas by the sequential addition of two different amines. nih.gov

The synthesis of this compound using triphosgene would typically involve the following steps:

Triphosgene is reacted with one of the amines (e.g., aniline) in the presence of a base like triethylamine (B128534) to form an intermediate chloroformate or isocyanate in situ.

The second amine (3-nitroaniline) is then added to the reaction mixture, which reacts with the in situ generated intermediate to form the final unsymmetrical urea product. nih.gov

Advanced and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced technologies and green chemistry principles in the synthesis of urea compounds.

Microwave-Assisted Synthetic Protocols for Urea Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.org For the synthesis of diaryl ureas, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov

The synthesis of this compound via the isocyanate-amine route can be effectively accelerated using microwave heating. The use of polar solvents is beneficial as they couple efficiently with microwave energy, leading to rapid and uniform heating of the reaction mixture. acs.org This technique is particularly advantageous for the rapid generation of compound libraries for research purposes. organic-chemistry.org

| Method | Reactants | Conditions | Advantages |

| Microwave-Assisted Synthesis | Isocyanate + Amine | Polar solvent, Microwave irradiation (e.g., 80°C) | Rapid reaction times, High yields, Procedural simplicity |

Aqueous-Phase and Catalyst-Free Synthesis Strategies

Performing organic reactions in water is a key goal of green chemistry. While isocyanates are reactive towards water, studies have shown that the reaction of phenyl isocyanate with amines in aqueous media can be highly efficient. rsc.org The reaction of the amine with the isocyanate is often much faster than the hydrolysis of the isocyanate, leading to the desired urea product in good yields. rsc.org This approach eliminates the need for volatile and often toxic organic solvents.

Furthermore, catalyst-free synthesis methods are being developed to reduce chemical waste and simplify purification processes. The intrinsic reactivity of isocyanates and amines often allows for their reaction to proceed without the need for a catalyst, especially in polar solvents or under microwave conditions. commonorganicchemistry.comnih.gov

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Key principles applicable to the synthesis of this compound include:

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.org The nucleophilic addition of an isocyanate to an amine to form a urea is a prime example of a 100% atom-economical reaction, as all atoms of the reactants are part of the final product. youtube.com

Use of Safer Solvents and Reagents: The move from hazardous solvents like dichloromethane to greener alternatives such as water or performing reactions under solvent-free conditions is a significant improvement. rsc.org Similarly, replacing highly toxic phosgene with the solid, more manageable triphosgene enhances the safety of the synthesis. nih.gov

Catalysis: While many urea syntheses are catalyst-free, the development of new catalytic systems, such as those for the electrosynthesis of urea from carbon dioxide and nitrate, represents a frontier in green chemistry, aiming to replace traditional, energy-intensive processes. nih.govacs.orgrsc.org

By integrating these principles, the synthesis of this compound and other similar compounds can be made more sustainable and environmentally responsible.

Derivatization and Structural Modification Strategies

The core structure of this compound provides multiple avenues for chemical modification. Strategies primarily target the functionalization of its aromatic rings and the alteration of the urea linker, leading to a wide array of derivatives with tailored properties.

Functionalization of Aromatic Rings and Substituent Effects

The chemical reactivity and physical properties of this compound derivatives can be finely tuned by introducing various substituents onto its two aromatic rings. The nature and position of these substituents significantly influence the electronic and steric characteristics of the molecule.

Research into related structures, such as N-phthalimide derivatives, demonstrates that the chemical structure of substituents on the N-phenyl ring has a profound impact on thermal, optical, and electrochemical properties. nih.govnih.gov For instance, the introduction of different groups at the imide ring influences both the oxidation and reduction potentials of the molecule. The oxidation process is affected by donor groups, with substituents like methanetetrayltetrabenzene and 1,3,5-trimethylbenzene facilitating easier oxidation. nih.gov Conversely, the reduction process is made easier by the presence of strongly electronegative atoms like fluorine, which have a marked tendency to attract electrons. nih.gov

The position of the reduction potentials in a series of 4-amino-2-(substituted phenyl)-1H-isoindole-1,3(2H)-diones was shown to be dependent on the substituent on the phenyl ring. nih.govresearchgate.net This highlights the principle that functionalization of the phenyl rings in this compound can systematically alter its electronic properties. The synthesis of various derivatives, such as 1-(2-Methyl-3-nitrophenyl)-3-phenylurea and 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea, further illustrates the common strategy of modifying the nitrophenyl ring to modulate molecular properties. alfa-chemistry.comnih.gov

The table below summarizes the effect of different substituents on the electrochemical properties of related N-phenyl compounds, which provides insight into potential modifications for this compound.

| Compound Class | Substituent | Observed Effect |

| N-Phthalimide Derivatives | Methanetetrayltetrabenzene | Easier oxidation nih.gov |

| N-Phthalimide Derivatives | 1,3,5-trimethylbenzene | Easier oxidation nih.gov |

| N-Phthalimide Derivatives | Fluorine-containing groups | Easier reduction nih.gov |

Synthesis of Analogues with Varied Linker Chemistries (e.g., Thioureas)

Replacing the urea linker (-NH-CO-NH-) with other functional groups is a key strategy for creating analogues of this compound with distinct chemical and structural properties. A prominent example is the synthesis of the corresponding thiourea (B124793) analogue, where the carbonyl group (C=O) is replaced by a thiocarbonyl group (C=S).

The synthesis of N-(nitrophenyl)-N'-phenylthioureas can be achieved through straightforward, room-temperature reactions. For example, 1-(2-Nitrophenyl)-3-phenylthiourea was prepared by reacting 2-nitrobenzenamine with potassium hydroxide (B78521) and 1-isothiocyanatobenzene in an ethanol (B145695) solution. nih.gov This method provides an efficient route to the thiourea analogue.

A general synthetic scheme for nitrophenyl-phenylthioureas is presented below.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| Nitrophenylamine | Phenyl isothiocyanate | Base (e.g., KOH) | Ethanol | N-(nitrophenyl)-N'-phenylthiourea |

Formation of Supramolecular Architectures from Nitroarylurea Units

The urea and nitro functionalities within this compound make it an excellent building block for the construction of complex supramolecular architectures. These assemblies are formed and maintained through non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govqucosa.de

The self-assembly process can lead to the formation of various well-organized structures, including polymers, sheets, and porous materials. frontiersin.org The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and NO2 groups) in the nitroarylurea unit facilitates the formation of robust and directional hydrogen-bonding networks, which are crucial in directing the assembly of these architectures.

The incorporation of metal ions into these systems, forming metallo-supramolecular structures, adds another layer of complexity and functionality. The coordination of N-donor ligands to metal ions can result in the formation of diverse architectures like coordination polymers, helicates, and macrocycles. qucosa.de While this compound itself is not a primary N-donor ligand for metal coordination, its derivatives can be designed to include coordinating sites. The resulting supramolecular structures are influenced by the choice of metal ion, counter-ions, and solvent, as well as non-covalent interactions like hydrogen bonds and π-π stacking. qucosa.de The study of conjugated supramolecular architectures for the detection of nitro-based compounds underscores the importance of the nitroaryl motif in molecular recognition and assembly. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups within the N-(3-nitrophenyl)-N'-phenylurea molecule.

The FT-IR spectrum of this compound displays a series of distinct absorption bands that correspond to the vibrational modes of its specific structural components. The urea (B33335) linkage is characterized by strong N-H stretching and C=O (Amide I) stretching vibrations. The presence of the nitro group is confirmed by its characteristic symmetric and asymmetric stretching frequencies. Aromatic C-H and C=C stretching vibrations from both phenyl rings are also readily observable.

Key vibrational frequencies observed in the FT-IR spectrum are indicative of the compound's structure. For instance, the N-H stretching vibrations typically appear in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching of the urea group, a prominent feature, is generally found around 1630-1660 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | Urea (N-H) | 3300 - 3400 |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |

| C=O Stretch (Amide I) | Urea (C=O) | 1630 - 1660 |

| N-H Bend (Amide II) | Urea (N-H) | 1550 - 1620 |

| Asymmetric NO₂ Stretch | Nitro Group (NO₂) | 1500 - 1560 |

| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 |

| Symmetric NO₂ Stretch | Nitro Group (NO₂) | 1335 - 1385 |

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the compound.

Raman spectroscopy provides complementary information to FT-IR analysis. While specific experimental Raman data for this compound is not widely published, the expected Raman spectrum would feature prominent bands corresponding to the symmetric vibrations of the molecule, which are often weak or absent in IR spectra. dergipark.org.tr Key expected signals would include the symmetric stretching of the nitro group and the breathing modes of the aromatic rings. The C=O stretch of the urea is also typically Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of hydrogen and carbon atoms within the this compound structure.

The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule. The protons attached to the two distinct aromatic rings (the phenyl and the 3-nitrophenyl groups) exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The N-H protons of the urea linkage appear as separate signals, often as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Urea N-H | 8.5 - 9.5 | Broad Singlet |

| Aromatic H (Nitrophenyl Ring) | 7.5 - 8.5 | Multiplet |

| Aromatic H (Phenyl Ring) | 7.0 - 7.6 | Multiplet |

Note: Chemical shifts are relative to a standard reference like Tetramethylsilane (TMS) and can vary depending on the deuterated solvent used. Protons on carbons bonded to electronegative atoms or groups, like the nitro group, are generally shifted downfield (to a higher ppm value). openstax.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the urea group is characteristically found in the downfield region, typically around 150-160 ppm. The aromatic carbons appear in the range of 110-150 ppm. The carbon atom directly attached to the nitro group (C-NO₂) is significantly influenced by the group's electron-withdrawing nature and its signal is shifted accordingly.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Urea Carbonyl (C=O) | 152 - 155 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-NH (both rings) | 138 - 141 |

| Aromatic C (other) | 108 - 130 |

Note: The specific assignment of each aromatic carbon requires more detailed analysis, often aided by multidimensional NMR techniques.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons in both the phenyl and 3-nitrophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons, such as the urea carbonyl carbon and the carbons attached to the nitrogen atoms and the nitro group, by observing their long-range correlations with nearby protons. researchgate.netresearchgate.net

These advanced NMR methods, when used in combination, provide a comprehensive and unambiguous structural confirmation of this compound. nih.govresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an essential tool for determining the molecular weight and formula of this compound. Various ionization techniques and high-resolution instruments are employed to achieve precise and accurate measurements.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing urea derivatives like this compound. In ESI-MS, the compound typically forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Adducts with other cations, such as sodium [M+Na]⁺, are also commonly observed. These ions provide clear evidence of the compound's molecular weight. uni.lu

Predicted ESI-MS data for this compound highlights the expected mass-to-charge ratios (m/z) for its common ionic species. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 258.08733 |

| [M+Na]⁺ | 280.06927 |

| [M+K]⁺ | 296.04321 |

| [M+NH₄]⁺ | 275.11387 |

| [M-H]⁻ | 256.07277 |

Data sourced from PubChemLite predictions. uni.lu

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio with very high precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The monoisotopic mass of this compound (C₁₃H₁₁N₃O₃) is calculated to be 257.08005 Da. uni.lu An HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong confirmation of the compound's identity.

For instance, the expected exact mass of the protonated molecule [M+H]⁺ would be 258.08733 Da. uni.lu Experimental HRMS data that aligns with this value confirms the molecular formula C₁₃H₁₂N₃O₃⁺ for the observed ion.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for assessing the purity of this compound and confirming its identity in complex mixtures. illinois.edu HPLC separates the compound from impurities based on its physicochemical properties, such as polarity, as it passes through a chromatography column. illinois.edusigmaaldrich.cn The effluent from the HPLC system is then directed into the mass spectrometer, which provides mass data for the separated components. illinois.edu

In a typical analysis of phenylurea compounds, a reversed-phase HPLC method is used. illinois.edusigmaaldrich.cn The retention time of this compound under specific chromatographic conditions serves as one identifier, while the corresponding mass spectrum provides definitive confirmation of its identity at that retention time. illinois.edu This dual-detection method is highly specific and is standard practice for the quality control of synthesized ureas. illinois.edu

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π→π* transitions within its aromatic rings and n→π* transitions associated with the urea and nitro functional groups.

The wavelength of maximum absorbance (λmax) is a key feature of the spectrum. For related phenylurea compounds, λmax values are often used for quantification via HPLC with a photodiode array (PDA) or UV detector. illinois.edu For example, a similar hindered urea, Ph-tBEU, is quantified using an absorbance wavelength of 264 nm. illinois.edu The precise λmax for this compound is dependent on the solvent used but is expected in a similar region due to the presence of the phenyl and nitrophenyl chromophores.

Crystallographic and Solid-State Analysis of this compound

A comprehensive review of the crystallographic data for the chemical compound this compound reveals a notable absence of detailed experimental studies in publicly accessible scientific literature. While the compound is commercially available and listed in chemical databases, specific single-crystal X-ray diffraction data, which is essential for a thorough understanding of its solid-state properties, does not appear to be readily available.

Consequently, a detailed analysis of its molecular conformation, intermolecular interactions, and crystal packing, as outlined in the requested sections, cannot be provided at this time. Scientific investigation into the crystallographic properties of this specific urea derivative would be necessary to elucidate these structural details.

For context, crystallographic studies of closely related compounds, such as other nitrophenylurea derivatives, often reveal complex networks of hydrogen bonds and various supramolecular assemblies. These studies are crucial for understanding structure-property relationships in these materials. However, without specific data for this compound, any such discussion would be speculative and fall outside the strict focus of this article.

Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, is required to determine the precise solid-state structure of this compound. Such an investigation would provide the necessary data to populate the detailed subsections requested, including geometrical parameters, hydrogen bonding networks, crystal packing motifs, Hirshfeld surface analysis, and voids analysis.

Crystallographic Investigations and Solid State Elucidation

Polymorphism and Co-crystallization Phenomena in Urea (B33335) Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in urea and its derivatives. These different solid-state forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science, where the specific solid form of a substance can significantly impact its performance.

In the context of diaryl ureas, polymorphism often arises from variations in the hydrogen-bonding patterns and molecular conformations. The energetic landscape of these molecules can be complex, with multiple stable or metastable crystalline forms being accessible under different crystallization conditions (e.g., solvent, temperature, pressure). For example, the competition between the strong urea-urea hydrogen bond that forms the classic tape structure and other potential interactions, such as those involving substituents on the aryl rings, can lead to the formation of different polymorphs. Research on N-aryl-N′-4-nitrophenyl ureas has shown that these compounds can be classified into two families based on their hydrogen bond patterns: those that form the urea tape and those where the N-H donors interact with the nitro groups or solvent molecules. acs.org This highlights the subtle balance of intermolecular forces that governs which polymorphic form is favored.

Co-crystallization is another important aspect of the solid-state chemistry of urea systems. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. purdue.edu Diaryl ureas are excellent candidates for co-crystal formation due to the strong hydrogen-bond donating ability of their N-H groups and the accepting capability of the carbonyl oxygen. nih.gov

The formation of co-crystals can be a deliberate strategy to modify the physicochemical properties of a substance. By selecting appropriate co-formers—molecules that can participate in hydrogen bonding with the target compound—it is possible to engineer new solid forms with desired characteristics. For instance, co-crystallization has been employed to enhance the solubility and dissolution rates of poorly soluble active pharmaceutical ingredients. purdue.edu

In the case of diaryl ureas, co-crystallization with strong hydrogen-bond acceptors like dimethyl sulfoxide (B87167) (DMSO) has been studied. nih.gov These studies reveal that the diaryl urea can form robust hydrogen bonds with the co-former, often leading to a disruption of the typical urea tape motif and the formation of new, discrete hydrogen-bonded assemblies. nih.govnih.gov The geometry of the diaryl urea, particularly the planarity of the two aryl rings, has been suggested to play a significant role in the propensity for co-crystal formation. nih.gov

The table below summarizes some documented co-crystal systems involving diaryl ureas, illustrating the variety of co-formers and the resulting stoichiometries.

| Diaryl Urea | Co-former | Stoichiometry |

| Sorafenib | Dimethyl sulfoxide (DMSO) | 1:1 |

| Donafenib | Dimethyl sulfoxide (DMSO) | 1:1 |

| Deuregorafenib | Dimethyl sulfoxide (DMSO) | 1:1 |

This table showcases examples of co-crystals formed by diaryl ureas, highlighting the potential for N-(3-nitrophenyl)-N'-phenylurea to engage in similar interactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it well-suited for analyzing medium-sized organic molecules.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For N-(3-nitrophenyl)-N'-phenylurea, this involves calculating the total energy of the molecule as the positions of its atoms are adjusted, ultimately finding the arrangement with the minimum energy.

DFT calculations are highly effective at predicting spectroscopic parameters, which can be used to interpret or verify experimental spectra.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the molecule's vibrational modes. This allows for the assignment of specific spectral peaks to the motions of specific functional groups. While specific experimental data for this molecule is not presented, illustrative DFT predictions for key vibrational modes are shown below.

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | Urea (B33335) (N-H) | 3400 - 3300 |

| C-H Stretch (Aromatic) | Phenyl Rings | 3100 - 3000 |

| C=O Stretch | Urea (C=O) | 1700 - 1650 |

| N-O Stretch (Asymmetric) | Nitro (NO2) | 1550 - 1500 |

| N-O Stretch (Symmetric) | Nitro (NO2) | 1360 - 1320 |

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus nih.gov. These values are then referenced against a standard, like Tetramethylsilane (TMS), to predict the ¹H and ¹³C NMR spectra. Such predictions are invaluable for confirming the chemical structure and assigning signals in experimental spectra.

Noncovalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. This compound has several functional groups capable of engaging in these interactions:

Hydrogen Bonding: The N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the oxygens of the nitro group (NO₂) can act as acceptors. This can lead to the formation of strong intermolecular hydrogen-bonded networks in the solid state.

π-π Stacking: The two aromatic phenyl rings can interact via π-π stacking, where the electron clouds of the rings align.

Dipole-Dipole Interactions: The molecule possesses significant dipole moments arising from the polar urea and nitro groups, leading to strong dipole-dipole interactions.

Computational methods can model these interactions by calculating the interaction energies of molecular dimers or clusters, providing insight into the strength and geometry of these noncovalent bonds.

Quantum Chemical Methods

Beyond DFT, other quantum chemical methods offer different levels of theory for probing the electronic structure of molecules.

Quantum chemical calculations can be broadly categorized into ab initio and semi-empirical methods. nih.gov

Ab Initio Methods: These methods, Latin for "from the beginning," calculate all required integrals from first principles without using experimental data. libretexts.orgresearchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach. While conceptually fundamental, ab initio methods are computationally intensive and are often practical only for smaller molecules. libretexts.org

Semi-Empirical Methods: These methods start with the same fundamental framework as Hartree-Fock but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgststephens.net.in This makes them significantly faster than ab initio methods, allowing for the study of very large molecular systems. wikipedia.org However, their accuracy is dependent on the molecule being similar to those used in the parameterization dataset. wikipedia.orgststephens.net.in For this compound, semi-empirical methods could be useful for rapid screening of many different conformations, while more accurate methods like DFT would be used for the final, refined calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity.

HOMO: This orbital can be thought of as the valence band. The energy of the HOMO is related to the molecule's ability to donate an electron.

LUMO: This orbital is analogous to the conduction band. The energy of the LUMO is related to the molecule's ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. A small energy gap generally signifies that a molecule is more reactive and can be more easily excited electronically.

For this compound, the electronic character of the two phenyl rings is very different. The phenyl ring is connected to an electron-donating N-H group, while the nitrophenyl ring contains a powerful electron-withdrawing nitro group. Consequently, the HOMO is expected to be localized primarily on the more electron-rich phenylurea portion of the molecule. Conversely, the LUMO is expected to be localized on the electron-deficient nitrophenyl ring. This intramolecular charge-transfer character is a direct result of its asymmetric electronic structure.

| Molecular Orbital | Expected Localization | Significance |

|---|---|---|

| HOMO | Phenylurea Moiety | Region of electron donation (nucleophilic character) |

| LUMO | Nitrophenyl Moiety | Region of electron acceptance (electrophilic character) |

| Energy Gap (ΔE) | N/A | Indicator of chemical reactivity and electronic transition energy |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.de This approach allows for a quantitative assessment of electron delocalization by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the extent of delocalization and its contribution to molecular stability. uni-muenchen.destackexchange.com

In the case of this compound, significant electronic delocalization is expected due to the interplay between the electron-donating phenylamino (B1219803) group, the electron-withdrawing nitrophenyl group, and the central urea bridge. The primary donor NBOs are the lone pairs on the urea nitrogen and oxygen atoms, as well as the π-orbitals of the phenyl ring. The primary acceptor NBOs are the antibonding π*-orbitals of the nitrophenyl ring and the carbonyl group.

The most significant delocalization interactions anticipated in this compound would involve the donation of electron density from the lone pairs of the urea nitrogens into the π* orbitals of the attached phenyl and nitrophenyl rings. Specifically, the interaction between the nitrogen lone pair (LP(N)) adjacent to the phenyl ring and the π* orbitals of that ring would contribute to its stability. More pronounced would be the delocalization from the other nitrogen's lone pair into the π* system of the electron-deficient nitrophenyl ring. This intramolecular charge transfer is a key feature of "push-pull" systems.

A comparison of the stabilization energies for different electronic interactions within the molecule can provide a detailed picture of the electronic landscape. For example, a higher E(2) value for the delocalization towards the nitrophenyl ring compared to the phenyl ring would quantitatively confirm the electron-withdrawing effect of the nitro group.

Table 1: Anticipated Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound

| Donor NBO (i) | Acceptor NBO (j) | Estimated E(2) (kcal/mol) | Description |

| LP (N-phenyl side) | π* (Phenyl ring) | Moderate | Delocalization from urea nitrogen to the unsubstituted phenyl ring. |

| LP (N-nitro side) | π* (Nitrophenyl ring) | High | Strong delocalization from urea nitrogen to the electron-withdrawing nitrophenyl ring, indicating significant charge transfer. |

| LP (O) | σ* (N-C) | Moderate | Hyperconjugative stabilization within the urea moiety. |

| π (Phenyl ring) | π* (Carbonyl C=O) | Low to Moderate | Conjugative interaction between the phenyl ring and the urea carbonyl group. |

| π (Nitrophenyl ring) | π* (Carbonyl C=O) | Low | Conjugative interaction between the nitrophenyl ring and the urea carbonyl group. |

Note: The E(2) values are qualitative estimates based on principles of NBO analysis in similar push-pull and nitroaromatic systems. Actual values would require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations

Simulation of Urea-Based Systems for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, revealing their motions, conformational changes, and interactions with their environment. nih.govnih.gov For a molecule like this compound in a solvent such as water, MD simulations can elucidate several key dynamic aspects.

The simulation would typically model the molecule using a force field that defines the potential energy as a function of atomic positions. By solving Newton's equations of motion, the trajectory of every atom in the system can be tracked over time. researchgate.net This allows for the analysis of the flexibility of the molecule, particularly the torsional dynamics around the C-N bonds of the urea bridge. The rotation of the phenyl and nitrophenyl rings relative to the central urea plane would be a prominent feature, with the energy barriers for these rotations dictating the accessible conformations at a given temperature.

Furthermore, MD simulations are crucial for understanding the interactions between the solute and solvent molecules. In an aqueous environment, the urea moiety of this compound would act as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen and nitro group oxygens). arxiv.org The simulations can quantify the number and lifetime of these hydrogen bonds, revealing the structure and dynamics of the hydration shell around the molecule. The mobility of water molecules in this hydration layer is often found to be slower compared to bulk water, a phenomenon that can be characterized by calculating properties like the radial distribution function and diffusion coefficients. nih.govyoutube.com

Studies on Self-Assembly and Supramolecular Polymerization

The urea functionality is a well-known motif for directing the self-assembly of molecules into larger, ordered structures through strong and directional hydrogen bonds. nih.gov MD simulations are an invaluable tool for investigating the initial stages of aggregation and the subsequent formation of supramolecular polymers. rsc.orgnih.gov

Simulations can also explore more complex phenomena, such as "narcissistic self-sorting," where in a mixture of similar building blocks, identical molecules preferentially associate with each other. nih.gov By simulating a system containing multiple this compound molecules, one can observe the spontaneous formation of aggregates and analyze their morphology and internal structure. The potential for the nitro groups and the different phenyl rings to influence the packing and large-scale organization of these supramolecular polymers can be systematically investigated. mdpi.com Such studies have been instrumental in understanding the self-assembly of various aromatic and peptide-based systems into complex nanostructures. nih.govnih.gov

Theoretical Prediction of Material Properties

Calculation of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) characteristics, often referred to as push-pull systems, are prime candidates for materials with large nonlinear optical (NLO) responses. researchgate.net this compound fits this description, with the phenylamino moiety acting as an electron donor and the nitrophenyl group as a strong electron acceptor, bridged by the urea linker. Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the NLO properties of such molecules. mdpi.com

The key NLO property at the molecular level is the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. Calculations can determine the static first hyperpolarizability (β₀) as well as frequency-dependent values. The magnitude of β is directly related to the change in dipole moment upon electronic excitation and the energy of the relevant charge-transfer transition.

For this compound, the presence of the nitro group is expected to induce a significant NLO response. Theoretical studies on similar push-pull molecules, such as p-nitroaniline (p-NA), have shown that they possess large hyperpolarizabilities. rug.nlresearchgate.net The urea bridge, while not as efficient a π-conjugated linker as a double or triple bond, can still facilitate electronic communication between the donor and acceptor ends of the molecule.

Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability (α) and hyperpolarizability (β) tensors using a suitable DFT functional and basis set. The results are often compared to a standard reference molecule, such as urea, to gauge their relative NLO activity. mdpi.comresearchgate.net

Table 2: Comparison of Calculated First Hyperpolarizability (β₀) for this compound and Related Compounds

| Compound | Donor Group | Acceptor Group | Bridge | Calculated β₀ (a.u.) | Reference |

| Urea | -NH₂ | -C=O | - | ~33 | mdpi.comresearchgate.net (Typical calculated value) |

| p-Nitroaniline | -NH₂ | -NO₂ | Benzene Ring | ~2000-8000 | rug.nlresearchgate.net (Range from studies) |

| This compound | -NH-Ph | -NO₂ | -NH-CO-NH- | Predicted to be significantly higher than urea, likely in the range of several hundred to a few thousand a.u. | Prediction based on structure |

| Chloro-benzaldehydes | -Cl (weakly deactivating) | -CHO | Benzene Ring | ~150-820 x10⁻³⁰ cm⁵/esu | mdpi.com |

Note: The β₀ values can vary significantly depending on the computational method and basis set used. The value for this compound is a prediction based on its structural features as a push-pull system.

The calculated results for this compound are expected to show a first hyperpolarizability significantly larger than that of urea, confirming its potential as a second-order NLO material. researchgate.net The analysis of the frontier molecular orbitals (HOMO and LUMO) would further support this, with the HOMO likely localized on the phenylamino side and the LUMO on the nitrophenyl moiety, indicative of a strong charge-transfer character upon excitation.

Structure Activity Relationship Sar and Molecular Mechanisms

General Principles of Urea (B33335) Pharmacophores in Biological Interactions

The urea moiety is a key structural feature in a multitude of biologically active compounds, including numerous clinically approved drugs. nih.gov Its significance in medicinal chemistry stems from its ability to act as a rigid and reliable hydrogen bond donor and acceptor. This dual capacity allows the urea functionality to form multiple, stable hydrogen bonds with protein and receptor targets, which is a critical factor for molecular recognition and the resulting biological activity. nih.govyoutube.com

The hydrogen-bonding capability of the urea group is central to its role as a pharmacophore. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement facilitates strong and specific interactions with the backbones or side chains of amino acid residues within a biological target, such as an enzyme or receptor. nih.gov These interactions are crucial for stabilizing the drug-receptor complex and are often a primary determinant of a compound's potency and selectivity. nih.govyoutube.com

Impact of Substitution Patterns on Molecular Recognition and Binding

The specific atoms and groups attached to the core urea structure in N-(3-nitrophenyl)-N'-phenylurea play a pivotal role in how it is recognized by and binds to biological targets. The nature and position of these substituents can significantly alter the compound's electronic properties, shape, and flexibility, thereby influencing its biological effects.

Role of Nitrophenyl Moiety Position in Biological Contexts

In the case of this compound, the meta-position of the nitro group has specific implications. While direct studies on the positional isomers of N-phenyl-N'-nitrophenylurea are not extensively detailed in the provided results, general principles of SAR suggest that altering the nitro group's position to ortho or para would significantly change the molecule's interaction profile. For instance, a para-nitro substituent would exert a stronger and more direct electronic pull on the urea moiety through resonance, potentially altering its hydrogen bonding capabilities compared to the meta-substituted isomer. The steric hindrance introduced by an ortho-substituent could also dramatically affect how the molecule fits into a binding site. Different positional isomers of substituted ureas have been shown to exhibit distinct fragmentation patterns in mass spectrometry, indicating that the position of a substituent significantly influences the molecule's chemical properties, which would translate to different biological activities. nih.gov

Conformational Flexibility and Ligand-Receptor Interactions

The ability of a molecule to adopt different shapes, known as conformational flexibility, is a key factor in its interaction with a biological receptor. nih.gov For N,N'-diphenylureas, three main conformations are possible: trans,trans, trans,cis, and cis,cis. nih.gov In the solid state and in solution, N,N'-diphenylureas typically favor a trans,trans conformation. nih.gov This preferred conformation positions the phenyl rings on opposite sides of the urea carbonyl group, which can be crucial for fitting into a specific binding pocket.

However, the molecule retains a degree of flexibility, which can be both an advantage and a disadvantage in ligand-receptor binding. nih.gov While a flexible ligand can adapt its conformation to better fit the receptor, there is an entropic penalty for restricting this flexibility upon binding. nih.gov The interplay between a ligand's pre-organized conformation and its ability to adapt to the receptor site is a delicate balance that determines binding affinity. nih.govnih.gov The introduction of substituents on the phenyl rings can further influence the conformational preferences of the molecule, for example, by creating steric hindrance that favors or disfavors certain rotational states around the N-aryl bonds. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding how this compound exerts its effects at a molecular level requires investigating the specific non-covalent interactions it forms with its biological targets. Key among these are hydrogen bonds and interactions with the active sites of enzymes.

Investigation of Hydrogen Bonding in Receptor Binding

Hydrogen bonds are fundamental to the specific recognition between a ligand and its receptor. youtube.comnih.gov The urea moiety of this compound is a prime hydrogen bonding motif. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. nih.gov

The strength and geometry of these hydrogen bonds are critical for the stability of the ligand-receptor complex. mdpi.com The electron-withdrawing nitro group on the phenyl ring in this compound influences the acidity of the adjacent N-H proton, potentially modulating its hydrogen bond donating capacity. mdpi.com Studies on various urea derivatives have consistently highlighted the importance of these hydrogen bonds in their biological activity. For instance, in the context of enzyme inhibition, the urea group often forms key hydrogen bonds with backbone atoms or specific amino acid side chains in the active site, anchoring the inhibitor in place. mdpi.comnih.gov

Interactions with Enzyme Active Sites (e.g., Kinases)

Urea derivatives have been identified as potent inhibitors of various enzymes, including kinases. nih.gov Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. The active site of a kinase typically has distinct regions that can be targeted by inhibitors.

For example, in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors, a class of kinases, derivatives of N-(3-(3-phenylureido)quinoxalin-6-yl)acrylamide have shown significant activity. nih.gov Molecular docking studies of these compounds revealed that the ureido moiety establishes crucial hydrogen bonds within the EGFR active site. nih.gov This highlights the general principle that the urea scaffold can serve as an effective anchor for designing inhibitors that target the ATP-binding site of kinases.

Molecular Design for Targeted Biological Pathways

The molecular architecture of this compound serves as a versatile scaffold for designing novel derivatives aimed at specific biological pathways. The strategic modification of this core structure, particularly the phenyl rings and the urea linkage, is crucial for modulating biological activity and targeting specific enzymes or cellular processes. Research into related phenylurea compounds has illuminated key structure-activity relationships (SAR) that guide the rational design of new therapeutic agents.

One of the primary strategies involves the substitution on the phenyl rings. The presence and position of the nitro (-NO2) group are significant determinants of activity. For instance, in studies on related compounds, electron-withdrawing groups like the nitro group have been shown to influence inhibitory activity against enzymes such as Forkhead Box M1 (FOXM1). researchgate.net The electronic properties of substituents on the phenyl ring can drastically alter the molecule's interaction with its biological target. researchgate.net

The urea moiety itself is a critical hydrogen-bonding unit that often plays a pivotal role in the ligand-receptor interaction. Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the electronic and structural properties of the phenylurea core, including processes like proton transfer between the nitrogen atoms. nih.gov This fundamental understanding aids in predicting how modifications will affect the binding affinity and stability of the compound within a biological system.

In the context of developing inhibitors for specific enzymes, such as acyl-CoA:cholesterol O-acyltransferase (ACAT), systematic modifications of the phenylurea structure have led to the identification of potent and selective inhibitors. nih.gov By exploring various substituents on the phenyl rings and altering the nature of the urea substituents, researchers have been able to optimize the inhibitory activity. nih.gov For example, the substitution pattern on the phenylurea was a key factor in achieving high in vitro inhibitory activity against aortic ACAT. nih.gov

The following table summarizes the impact of molecular modifications on the biological activity of phenylurea derivatives, based on findings from related studies.

| Compound Series | Target/Activity | Key Molecular Modifications | Observed Effect on Activity | Reference |

| Phenylureas linked to 4-phenylimidazole | ACAT Inhibition | Introduction of various functional groups on the phenylurea and variation of the urea substituent. | Optimized substituents led to a 10-fold increase in in vitro aortic ACAT inhibitory activity. | nih.gov |

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Antitumor Activity | Variation of the haloacylamino chain and the N'-substituent. | The bromoacetyl group at the N'-end exhibited potent activity against multiple human tumor cell lines. | nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 Inhibition | Introduction of electron-withdrawing groups (e.g., -NO2) on the phenyl ring. | Compounds with a cyano group demonstrated significant decreases in FOXM1 expression. | researchgate.net |

Integration of Computational and Experimental Data in SAR Studies

The elucidation of Structure-Activity Relationships (SAR) for this compound and its analogs is significantly enhanced by the integration of computational modeling with experimental biological data. This synergistic approach allows for a more detailed understanding of the molecular interactions driving the biological effects and facilitates the rational design of more potent and selective compounds.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. In studies of related inhibitors, docking simulations have successfully identified key amino acid residues responsible for binding. For example, in the investigation of FOXM1 inhibitors, molecular docking suggested that residues Val296 and Leu289 play a crucial role in the binding of the compounds to the DNA-binding site of the protein. researchgate.net Such insights are invaluable for designing new derivatives of this compound with improved interactions with a specific target.

Computational methods are also employed to analyze the electronic properties of the molecules, which are often correlated with their biological activity. Molecular electrostatic potential (MEP) maps, for instance, can visualize the electron density distribution and help explain the effects of different substituents on the molecule's reactivity and intermolecular interactions. researchgate.net This is particularly relevant for understanding the role of the electron-withdrawing nitro group in this compound.

The data generated from computational studies are then used to guide the synthesis of new compounds, which are subsequently evaluated in experimental assays. The experimental results, in turn, provide feedback to refine the computational models. This iterative cycle of prediction, synthesis, and testing is a hallmark of modern drug discovery. For instance, the synthesis and biological evaluation of novel phenylurea derivatives as antitumor agents have led to the discovery of compounds with potent activity. nih.gov The SAR data from these experimental studies can then be used to validate and improve the predictive power of the computational models.

The following table provides examples of how computational and experimental data are integrated in the study of phenylurea derivatives.

| Methodology | Application in SAR Studies | Key Findings/Insights | Reference |

| Molecular Docking | Predicting the binding mode of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives to the FOXM1 DNA-binding site. | Identified key interacting residues (Val296 and Leu289), providing a structural basis for the observed inhibitory activity. | researchgate.net |

| Density Functional Theory (DFT) | Investigating the proton transfer mechanism in phenyl urea. | Provided insights into the stability and reactivity of the urea core, which is crucial for its biological function. | nih.gov |

| Synthesis and Biological Evaluation | Assessing the antitumor activity of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs. | Identified a compound with potent activity against a panel of human tumor cell lines, providing valuable experimental data for SAR model development. | nih.gov |

| Quantitative SAR (QSAR) | (Hypothetical application) To correlate the physicochemical properties of this compound derivatives with their biological activity. | Could lead to predictive models for designing new analogs with enhanced potency. |

Applications in Materials Science and Advanced Technologies

Utilization as Precursors for Designed Organic Frameworks

While direct and extensive research on the use of N-(3-nitrophenyl)-N'-phenylurea as a precursor for designed organic frameworks is still an expanding area of study, its inherent chemical functionalities suggest significant potential. The presence of both hydrogen bond donors (the urea (B33335) protons) and acceptors (the urea carbonyl and the nitro group), along with the aromatic rings, provides multiple sites for directional interactions. These interactions are fundamental to the construction of porous, crystalline structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The nitro group, in particular, can influence the electronic properties and the pore environment of the resulting framework.

Role in Self-Assembling Supramolecular Structures and Polymers

The ability of this compound to form predictable and strong non-covalent interactions is a key factor in its use in supramolecular chemistry.

Researchers have successfully engineered supramolecular polymers by capping polymer chains, such as polyethylene (B3416737) glycol, with nitroarylurea units. reading.ac.uk In these systems, the urea groups form strong, directional hydrogen bonds with each other, while the nitro group can participate in additional hydrogen bonding with other urea protons. reading.ac.uk This network of non-covalent bonds leads to the self-assembly of the polymer chains into larger, more complex structures. reading.ac.uk The resulting materials exhibit significantly enhanced mechanical and thermal properties compared to the original uncapped polymers. reading.ac.uk The strength and directionality of these interactions can be controlled by varying the number of "arms" on the polymer precursor, allowing for fine-tuning of the bulk properties of the material. reading.ac.uk

The dynamic and reversible nature of the hydrogen bonds in nitroarylurea-based supramolecular polymers makes them ideal candidates for self-healing materials. When a defect or crack is introduced into the material, the polymer chains at the fracture site can reorganize and re-establish the hydrogen bonding network, effectively repairing the damage. reading.ac.uk This process can often be facilitated by a stimulus such as heat. reading.ac.uk Furthermore, these materials have demonstrated a unique secondary repair mechanism triggered by swelling upon contact with water, which can seal punctures. reading.ac.uk The presence of the nitro group also opens up possibilities for creating sensing materials, as its electronic properties can be sensitive to changes in the chemical environment.

Exploration in Nonlinear Optical (NLO) Materials Development

The development of materials with nonlinear optical (NLO) properties is crucial for applications in telecommunications, optical computing, and frequency conversion. The molecular structure of this compound, featuring a donor-π-acceptor (D-π-A) arrangement, is a classic design for achieving high NLO responses. The phenyl group can act as an electron donor, the urea bridge and aromatic system form the π-conjugated bridge, and the nitro group serves as a strong electron acceptor. This intramolecular charge transfer is a key mechanism for generating second- and third-order NLO effects. While specific NLO data for this compound is a subject of ongoing research, related urea and thiourea (B124793) derivatives have shown significant promise in this field.

Potential in Liquid Crystalline Systems (related thioureas)

While direct studies on the liquid crystalline properties of this compound are not extensively documented, research on analogous thiourea-based compounds provides strong evidence for its potential in this area. Thioureas, which are structurally similar to ureas with the oxygen atom replaced by sulfur, have been shown to form liquid crystalline phases. rsc.orgresearchgate.netwhiterose.ac.uk For instance, chiral ionic liquid crystals based on S-methyl-N,N′-α-methylarylthiouronium cations have been synthesized and found to exhibit a Smectic A* (SmA*) phase. rsc.orgwhiterose.ac.uk The ability of these molecules to organize into ordered, yet fluid, phases is dependent on a combination of factors including molecular shape, intermolecular interactions (such as hydrogen bonding), and the presence of flexible and rigid molecular segments. researchgate.net Given the structural similarities, it is plausible that with appropriate molecular design, this compound derivatives could also exhibit liquid crystalline behavior.

Future Research Directions and Emerging Areas

Development of Multifunctional Urea-Based Systems

The inherent properties of the urea (B33335) functional group, particularly its hydrogen bonding capabilities, make N-(3-nitrophenyl)-N'-phenylurea an attractive building block for the development of multifunctional materials. Research in this area is moving towards integrating this and similar urea derivatives into more complex systems where the urea moiety can play a dual or multifaceted role.

One promising direction is the incorporation of the this compound scaffold into polymers or larger molecular architectures. Such systems could exhibit a range of functionalities, including applications in agrochemicals, dyes, and materials science. tandfonline.com The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O) in the urea group, combined with the electronic properties of the nitro and phenyl rings, can be exploited to create materials with tailored properties.

Recent studies on other phenyl-urea based small molecules have demonstrated their potential to target specific biological pathways. nih.gov This suggests that multifunctional systems incorporating the this compound core could be designed to have both material and biological functions. For instance, a polymer containing this urea derivative might possess specific mechanical or optical properties while also exhibiting antimicrobial or other biological activities.

Advanced In Silico Screening and Rational Design for Novel Applications

The use of computational methods is becoming increasingly vital in the discovery and optimization of new chemical entities. Advanced in silico screening and rational design hold significant promise for uncovering novel applications for this compound and its derivatives.

Molecular docking simulations can be employed to predict the binding affinity of this compound derivatives with various biological targets. nih.gov This approach can accelerate the identification of new therapeutic applications. For example, by virtually screening libraries of compounds based on the this compound scaffold against a panel of protein targets, researchers can prioritize the synthesis and experimental testing of the most promising candidates.

Green Chemistry Scale-Up and Industrial Implementation of Synthesis

The industrial production of fine chemicals like this compound is increasingly under pressure to adopt more environmentally friendly and sustainable practices. A key area of future research will be the development of "green" synthetic routes that are both efficient and scalable.

Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates. tandfonline.comthieme-connect.com Modern research focuses on developing phosgene- and metal-free synthetic methodologies. tandfonline.com One such approach involves the use of carbamates as stable and safer alternatives to isocyanates. thieme-connect.com Another green strategy is the use of 3-substituted dioxazolones as isocyanate surrogates, which can react with amines under mild conditions to produce unsymmetrical ureas with high yields and minimal byproducts. tandfonline.com These methods often utilize more benign solvents and catalysts, reducing the environmental impact of the synthesis. tandfonline.comthieme-connect.com

A significant challenge lies in scaling up these green syntheses for industrial production. Research will need to focus on optimizing reaction conditions to ensure high yields and purity on a larger scale, while maintaining the economic viability of the process. tandfonline.comthieme-connect.com The development of continuous flow processes and the ability to recycle catalysts and solvents are important considerations for sustainable industrial implementation. tandfonline.com

| Synthesis Method | Key Features | Potential Advantages |

| Carbamate Route | Utilizes carbamates as isocyanate precursors. | Avoids toxic phosgene and isocyanates; can be operationally simple and scalable. thieme-connect.com |

| Dioxazolone Method | Employs 3-substituted dioxazolones as in situ isocyanate generators. | Phosgene- and metal-free; proceeds under mild conditions with high chemoselectivity. tandfonline.com |

| Triphosgene (B27547) Method | Uses triphosgene as a phosgene substitute for reaction with arylamines. | Can produce symmetrical diaryl ureas in high yields under mild conditions. proquest.com |

Exploration of this compound in Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes between a "host" molecule and a "guest" molecule or ion. The ability of the urea group to form strong and directional hydrogen bonds makes this compound an intriguing candidate for exploration in this field.

The well-defined hydrogen bonding sites of the urea moiety can be utilized to selectively bind to complementary guest molecules. This interaction can be further tuned by the electronic and steric properties of the phenyl and nitrophenyl substituents. Future research could focus on designing and synthesizing host molecules based on the this compound framework for the recognition and sensing of specific analytes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-nitrophenyl)-N'-phenylurea with high purity?

- Methodological Answer : Synthesis typically involves coupling 3-nitroaniline with phenyl isocyanate under anhydrous conditions. Key steps include:

- Reagent Selection : Use a polar aprotic solvent (e.g., DMF or THF) and a base (e.g., triethylamine) to deprotonate the amine and activate the isocyanate .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures purity. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and NMR (δ ~7.5–8.5 ppm for aromatic protons) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test solvents like DMSO (primary stock), ethanol, or aqueous buffers (pH 7.4). Use sonication or heating (≤50°C) to enhance dissolution .

- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., nitro group reduction to amine) may require LC-MS identification .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer Activity : MTT assay on NSCLC (A549) or breast cancer (MCF-7) cell lines, with IC₅₀ calculations .

- Herbicidal Potential : Seed germination inhibition tests (e.g., Arabidopsis thaliana) at 10–100 µM .

- Cytokinin-like Effects : Chlorophyll retention assay in detached wheat leaves .

Advanced Research Questions

Q. How does the nitro group position (meta vs. para) in N-aryl-N'-phenylureas influence biological activity?

- Methodological Answer :

- SAR Study : Synthesize analogs (e.g., N-(4-nitrophenyl)-N'-phenylurea) and compare bioactivity.

- Mechanistic Insight : Use molecular docking (AutoDock Vina) to assess interactions with targets like cytokinin receptors (e.g., Arabidopsis AHK3) or Akt kinase .

- Data Analysis : Correlate nitro group orientation with logP (lipophilicity) and IC₅₀ values. Meta-substitution may enhance membrane permeability .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for phenylurea derivatives?

- Methodological Answer :

- Standardization : Validate assay conditions (e.g., cell passage number, serum-free vs. serum-containing media) .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., nitro-reduced species) that may contribute to cytotoxicity .

- Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3) or Akt/GSK-3β/c-Myc signaling in discrepant cell lines .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADME Prediction : Use SwissADME to optimize logP (target 2–3), topological polar surface area (<140 Ų), and CYP450 inhibition profiles .

- Dynamics Simulations : Run MD simulations (GROMACS) to assess binding stability with human serum albumin for plasma half-life estimation .

Q. What analytical techniques are critical for detecting environmental degradation products of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.